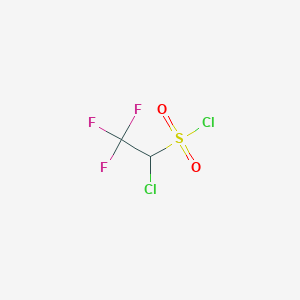

1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride” is an organosulfur compound . It has a molecular weight of 217 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-chloro-2,2,2-trifluoroethanesulfonyl chloride . The Inchi Code is 1S/C2HCl2F3O2S/c3-1(2(5,6)7)10(4,8)9/h1H .

Chemical Reactions Analysis

This compound is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . It undergoes oxidation with strong oxidizing agents and under extremes of temperature .

Physical And Chemical Properties Analysis

This compound is a colorless, odorless gas . It is shipped as a liquid under its own vapor pressure .

Scientific Research Applications

Absorption Enhancement on Carbon Nanotubes

This compound has been studied for its potential to enhance the absorption of 1-chloro-1,2,2,2-tetrafluoroethane on carbon nanotubes . The study investigated the use of various single-walled pristine and doped carbon nanotubes as adsorbents for the 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) gaseous molecule .

Nanosensor Design

The research also suggested that these nanotubes could be used to design effective HCFC-124 nanosensors . This is particularly important as HCFC-124 is a greenhouse gas with high global warming potential .

Fluorination of 2-chloro-1,1,1-trifluoroethane

Another application of this compound is in the fluorination of 2-chloro-1,1,1-trifluoroethane . The study found that both Cr2O3 nanorods and Cr2O3 nanoparticles were very selective, with a HFC-134a selectivity of 98% .

Synthesis of 1,5,2-dithiazepine 1,1-dioxides

1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride has been used in a one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides .

Synthesis of Vinylsulfonamides

This compound has also been used in the synthesis of vinylsulfonamides with a furan, carbocyclic, semicyclic or acyclic 1,3-diene moiety .

Solvent for Dispersing Fluorinated Materials

1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether, a related compound, is a useful solvent for dispersing fluorinated materials .

Safety and Hazards

Contact with the liquid may cause frostbite to unprotected skin . It can asphyxiate by the displacement of air . Exposure of the container to fire or heat can cause it to rupture violently and rocket . Vapors may cause dizziness or asphyxiation without warning . Vapors from liquefied gas are initially heavier than air and spread along the ground . Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite . Fire may produce irritating, corrosive, and/or toxic gases .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various biological targets, influencing their function .

Mode of Action

It is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals .

Pharmacokinetics

These properties would greatly impact the bioavailability of the compound .

properties

IUPAC Name |

1-chloro-2,2,2-trifluoroethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F3O2S/c3-1(2(5,6)7)10(4,8)9/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXRQJIUTKPHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)

![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)

![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2594412.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B2594415.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2594419.png)

![(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide](/img/structure/B2594422.png)

![4-methyl-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2594425.png)